molecular formula C13H18N2O4 B5046081 4-methoxy-3-nitro-N-(pentan-2-yl)benzamide CAS No. 6102-07-4

4-methoxy-3-nitro-N-(pentan-2-yl)benzamide

Cat. No.: B5046081
CAS No.: 6102-07-4
M. Wt: 266.29 g/mol
InChI Key: JTIUNHVWBKHURP-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(pentan-2-yl)benzamide is an organic compound with the molecular formula C13H18N2O4 It is characterized by the presence of a methoxy group, a nitro group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(pentan-2-yl)benzamide typically involves the nitration of 4-methoxybenzamide followed by the alkylation of the resulting nitro compound with 2-pentanone. The reaction conditions often include the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for the alkylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(pentan-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium methoxide, dimethyl sulfoxide (DMSO)

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Major Products Formed

    Reduction: 4-methoxy-3-amino-N-(pentan-2-yl)benzamide

    Substitution: Various substituted benzamides depending on the nucleophile used

    Oxidation: 4-formyl-3-nitro-N-(pentan-2-yl)benzamide, 4-carboxy-3-nitro-N-(pentan-2-yl)benzamide

Scientific Research Applications

4-methoxy-3-nitro-N-(pentan-2-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting bacterial infections and cancer.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(pentan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to the desired therapeutic effect. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-2-nitro-N-(pentan-3-yl)aniline
  • 4-methoxy-N-(2,4,4-trimethyl pentan-2-yl)aniline
  • 4-(4-methoxy-3-nitro-phenylimino)-pentan-2-one

Uniqueness

4-methoxy-3-nitro-N-(pentan-2-yl)benzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-methoxy-3-nitro-N-pentan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-4-5-9(2)14-13(16)10-6-7-12(19-3)11(8-10)15(17)18/h6-9H,4-5H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTIUNHVWBKHURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387292
Record name ST50721783
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6102-07-4
Record name ST50721783
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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